5,8-Dichloro-2-propylquinolin-4-amine
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Overview
Description
5,8-Dichloro-2-propylquinolin-4-amine is a chemical compound with the molecular formula C12H12Cl2N2 and a molecular weight of 255.14 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5,8-Dichloro-2-propylquinolin-4-amine, can be achieved through several methods. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce specific substituents, such as chlorine and propyl groups, to obtain the desired compound.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,8-Dichloro-2-propylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 5,8-Dichloro-2-propylquinolin-4-amine.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to the presence of chlorine and propyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1189107-39-8 |
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Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
5,8-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-7-6-10(15)11-8(13)4-5-9(14)12(11)16-7/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
LLZVBHLNJWYAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl |
Origin of Product |
United States |
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